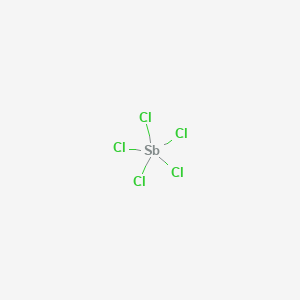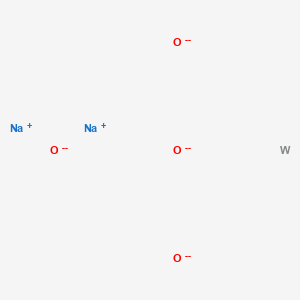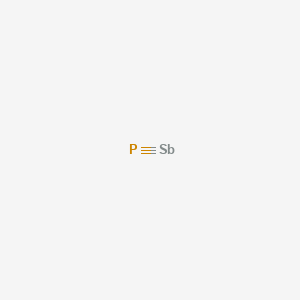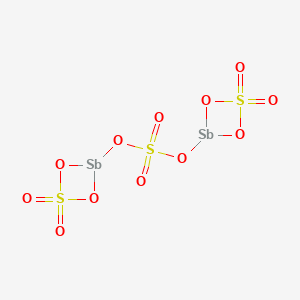
Cobalt(II) hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt hydroxide, with the chemical formula Co(OH)2, is an inorganic compound consisting of divalent cobalt cations (Co²⁺) and hydroxide anions (OH⁻). It typically appears as a rose-red or bluish-green powder and is insoluble in water. This compound is known for its amphoteric properties, meaning it can react both as an acid and a base .
Mécanisme D'action
Target of Action
Cobalt hydroxide (Co(OH)2) primarily targets the electrochemical reactions in energy storage devices such as supercapacitors . The compound’s primary role is to enhance the energy storage capacity of these devices .
Mode of Action
Co(OH)2 interacts with its targets through a series of redox reactions . The compound’s layered structure, consisting of cobalt ions in the +2 oxidation state and hydroxide ions, plays a crucial role in these interactions . The high specific capacitance and long cycling life of cobalt hydroxide involve a complete modification of the electrode morphology .
Biochemical Pathways
The affected pathways primarily involve the charge/discharge process in energy storage devices . The conversion during this process is free of any massive structural evolution, but with some tiny shuffling or adjustments of atom/ion species .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their movement within the body, in the context of Co(OH)2, we can discuss its properties related to solubility and stability. Co(OH)2 is a pink solid insoluble in water . It is soluble in acids and ammonia, but insoluble in dilute alkalis .
Result of Action
The result of Co(OH)2’s action is the enhanced energy storage capacity of the devices in which it is used . This is achieved through the compound’s high specific capacitance and long cycling life .
Action Environment
The action, efficacy, and stability of Co(OH)2 can be influenced by environmental factors such as the presence of alkali and oxygen . In the presence of alkali, suspensions of Co(OH)2 are oxidized by air to the brown CoO(OH), this oxidation being brought about rapidly by oxidants such as hypochlorite, bromine water or hydrogen peroxide .
Analyse Biochimique
Biochemical Properties
Cobalt Hydroxide (Co(OH)2) is an amphoteric hydroxide, meaning it has the potential to react as a base as well as an acid It is known to interact with various biomolecules, particularly enzymes and proteins, in biochemical reactions
Cellular Effects
A study has shown that Cobalt Hydroxide nanosheets have shown excellent potency, comparable to the FDA-approved cisplatin drug, to kill ovarian cancer cells This suggests that Cobalt Hydroxide (Co(OH)2) may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Cobalt Hydroxide (Co(OH)2) can interact with biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Cobalt Hydroxide (Co(OH)2) has been studied under various conditions in laboratory settings. For example, it has been observed that the peak width of the OH stretch mode of Cobalt Hydroxide (Co(OH)2) increases significantly over a broad pressure interval from 10 to 25 GPa This suggests that the effects of Cobalt Hydroxide (Co(OH)2) can change over time under certain conditions
Dosage Effects in Animal Models
It is known that cobalt compounds can be harmful if swallowed or inhaled, and may cause an allergic skin reaction
Metabolic Pathways
It is known that Cobalt Hydroxide (Co(OH)2) can interact with various enzymes and cofactors
Transport and Distribution
It is known that Cobalt Hydroxide (Co(OH)2) can be synthesized by a simple solution process at room temperature
Subcellular Localization
It is known that Cobalt Hydroxide (Co(OH)2) can be synthesized by a simple solution process at room temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt hydroxide can be synthesized through several methods:
Precipitation Method: This involves adding an alkali metal hydroxide, such as sodium hydroxide (NaOH), to an aqueous solution of a cobalt(II) salt like cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂). The reaction is as follows: [ \text{CoCl}_2 + 2\text{NaOH} \rightarrow \text{Co(OH)}_2 + 2\text{NaCl} ]
Electrochemical Method: Cobalt hydroxide can also be prepared by electrolysis of a cobalt nitrate solution using a platinum cathode.
Industrial Production Methods: In industrial settings, cobalt hydroxide is often produced by reacting cobalt(II) nitrate in water with a solution of triethylamine, which acts as both a base and a complexing agent .
Types of Reactions:
Oxidation: Cobalt hydroxide can be oxidized to form cobalt oxyhydroxide (CoOOH) or cobalt oxide (Co₃O₄) under certain conditions.
Reduction: It can be reduced to cobalt metal (Co) in the presence of reducing agents.
Decomposition: When heated to 168°C under vacuum, cobalt hydroxide decomposes to cobalt(II) oxide (CoO).
Common Reagents and Conditions:
Oxidizing Agents: Air or oxygen can oxidize cobalt hydroxide.
Reducing Agents: Hydrogen gas (H₂) or carbon monoxide (CO) can reduce cobalt hydroxide to cobalt metal.
Decomposition Conditions: Heating under vacuum or in an inert atmosphere.
Major Products:
Oxidation Products: Cobalt oxyhydroxide (CoOOH), cobalt oxide (Co₃O₄)
Reduction Products: Cobalt metal (Co)
Decomposition Products: Cobalt(II) oxide (CoO)
Applications De Recherche Scientifique
Cobalt hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Cobalt hydroxide is explored for its potential in biomedical applications, including drug delivery systems and as a component in biosensors.
Industry: It is used as a drying agent in paints, varnishes, and inks. .
Comparaison Avec Des Composés Similaires
Cobalt hydroxide can be compared with other similar compounds such as:
Nickel hydroxide (Ni(OH)₂): Both compounds are used in battery electrodes, but nickel hydroxide is more commonly used in nickel-cadmium and nickel-metal hydride batteries.
Iron hydroxide (Fe(OH)₂): Iron hydroxide is less commonly used in industrial applications compared to cobalt hydroxide.
Copper hydroxide (Cu(OH)₂): Copper hydroxide is used as a fungicide and in the preparation of other copper compounds, but it does not share the same electrochemical properties as cobalt hydroxide
Cobalt hydroxide stands out due to its unique combination of amphoteric properties, redox activity, and its significant role in energy storage and catalysis applications.
Propriétés
Numéro CAS |
21041-93-0 |
|---|---|
Formule moléculaire |
CoH4O2 |
Poids moléculaire |
94.964 g/mol |
Nom IUPAC |
cobalt;dihydrate |
InChI |
InChI=1S/Co.2H2O/h;2*1H2 |
Clé InChI |
PKSIZOUDEUREFF-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[Co+2] |
SMILES isomérique |
[OH-].[OH-].[Co+2] |
SMILES canonique |
O.O.[Co] |
Key on ui other cas no. |
21041-93-0 |
Description physique |
DryPowder; OtherSolid; WetSolid |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
Co(OH)2, Cobalt hydroxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt hydroxide?
A1: Cobalt hydroxide has a molecular formula of Co(OH)₂ and a molecular weight of 92.948 g/mol.
Q2: What spectroscopic techniques are used to characterize Cobalt hydroxide?
A2: Common techniques include X-ray diffraction (XRD) to determine crystal structure, Fourier transform infrared spectroscopy (FT-IR) to identify functional groups, and scanning electron microscopy (SEM) to observe morphology. [, , , , , , ]
Q3: What are the different crystalline forms of Cobalt hydroxide, and how do their properties differ?
A3: Cobalt hydroxide exists in two main crystalline forms, α-Co(OH)₂ and β-Co(OH)₂. The α-phase is less stable and can be oxidized to CoOOH, while the β-phase is more stable. [, , ] The presence of anions during synthesis can also influence the formation of hydrotalcite-like intermediates. []
Q4: How stable is Cobalt hydroxide in different environments?
A4: Cobalt hydroxide can transform into cobalt oxides (Co3O4/CoOOH) in aqueous solutions at elevated temperatures (50-90°C). [] This transformation depends on factors like the OH⁻:Co²⁺ ratio and aging time. [] Electron beam irradiation can also alter its structure, leading to the formation of Co3O4. []
Q5: How does the morphology of Cobalt hydroxide affect its performance in applications like supercapacitors?
A5: Nanostructured morphologies, such as nanoflakes, nanorods, and hollow spheres, enhance the surface area and facilitate ion and electron transport, improving electrochemical performance. [, , , , ] Direct growth on conductive substrates like nickel foam can further enhance conductivity and mechanical adhesion. [, ]
Q6: What are the main catalytic applications of Cobalt hydroxide?
A6: Cobalt hydroxide is recognized for its catalytic activity in oxygen evolution reactions (OER) [, , , , , ], a crucial process in water splitting and metal-air batteries. It also exhibits catalytic activity in the depolymerization of polyethylene terephthalate (PET) via glycolysis reactions. []
Q7: How do doping and the formation of hybrid nanostructures influence the catalytic activity of Cobalt hydroxide?
A7: Doping with elements like Silver (Ag) [] or Vanadium (V) and Fluoride (F) [] can modify the electronic structure of Cobalt hydroxide, enhancing its OER activity by increasing the proportion of high-valence cobalt ions. [, ] Hybrid nanostructures, such as those formed with reduced graphene oxide (rGO) [, ] or V2O5 [], can increase the active surface area and promote charge transport, significantly enhancing the OER performance. [, ]
Q8: How does the presence of Cobalt hydroxide influence the thermal decomposition of ammonium perchlorate?
A8: When supported on reduced graphene oxide, Cobalt hydroxide nanoparticles (Co(OH)2|rGO) act as catalysts in the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants. [] Co(OH)2|rGO lowers the decomposition temperature and increases the energy release during AP decomposition. []
Q9: Have there been computational studies on the catalytic activity of Cobalt hydroxide?
A9: Yes, Density Functional Theory (DFT) calculations were used to investigate the role of ionic liquids (ILs) in enhancing the electrochemical performance of IL-Co(OH)2 nanohybrids. [] The calculations suggested that ILs facilitate the hydrogen desorption/adsorption process on the Co(OH)2 surface, improving the redox reaction. []
Q10: How does the size of Co(OH)2 nanoparticles influence their catalytic activity?
A10: Smaller Co(OH)2 nanoparticles, especially those in the ultrafine range (~8 nm), exhibit enhanced oxygen reduction reaction (ORR) activity compared to their bulk counterparts. [] This enhanced activity is attributed to the increased surface area and the availability of more active sites.
Q11: What is the role of the Co(OH)2 morphology in its application as a catalyst?
A11: The morphology of Co(OH)2 plays a crucial role in its catalytic activity. For example, Co(OH)2 nanosheets with a high aspect ratio and abundant active sites exhibit superior performance in the depolymerization of polyethylene terephthalate (PET). [] Similarly, dandelion-like Co(OH)2 nanostructures, offering a larger surface area, demonstrate enhanced electrochemical performance in supercapacitors. []
Q12: Are there strategies for improving the stability of Cobalt hydroxide?
A12: Synthesizing hybrid structures with materials like reduced graphene oxide (rGO) [] or incorporating Cobalt hydroxide into composites can enhance its stability. []
Q13: What are the safety considerations related to Cobalt hydroxide?
A13: While not extensively discussed in these papers, Cobalt hydroxide, like many metal hydroxides, should be handled with care as it can cause skin and eye irritation. Proper personal protective equipment should be used during handling and disposal.
Q14: What are the environmental concerns associated with Cobalt hydroxide?
A14: The environmental impact of Cobalt hydroxide is a concern, especially regarding its release during battery recycling. [] Developing efficient recycling methods to recover cobalt from spent batteries is crucial to mitigate potential environmental risks. [, ]
Q15: How can Cobalt hydroxide be recycled from spent lithium-ion batteries?
A16: Several methods, including precipitation techniques using ethanol, are being explored to recover cobalt from spent batteries. [, ] These methods aim to separate and recover valuable metals like cobalt and lithium in their sulfate form, allowing for their reuse in new batteries. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)




![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)






